molecular formula C16H24N2 B037905 6-(2-(di-n-Propylamino)ethyl)indole CAS No. 122519-98-6

6-(2-(di-n-Propylamino)ethyl)indole

Numéro de catalogue: B037905
Numéro CAS: 122519-98-6
Poids moléculaire: 244.37 g/mol
Clé InChI: TYZLFKJNZSZXST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2-(di-n-Propylamino)ethyl)indole, also known as this compound, is a useful research compound. Its molecular formula is C16H24N2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Studies

6-(2-(di-n-Propylamino)ethyl)indole has been investigated for its role as a serotonin receptor modulator , particularly targeting the 5-HT2A receptor. This receptor is implicated in various neurological and psychiatric conditions, including depression and anxiety disorders.

Table 1: Serotonin Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki, nM)
5-HT2A25
5-HT1A180

The binding affinity data indicate that this compound may serve as a potential therapeutic agent in the treatment of mood disorders by modulating serotonin pathways.

Anticancer Research

Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Caspase activation
A549 (Lung)15Apoptosis induction
HeLa (Cervical)10DNA damage response

These findings suggest that this compound could be developed further as an anticancer agent, especially given its lower IC50 values compared to conventional chemotherapeutics.

Neuropharmacology

The compound's interaction with neurotransmitter systems has led to investigations into its potential as a treatment for neurodegenerative diseases. Preliminary results indicate neuroprotective properties, possibly through antioxidant mechanisms.

Case Study: Neuroprotective Effects
In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests potential applications in conditions like Alzheimer's disease.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro-substituted derivatives of this compound undergo catalytic hydrogenation to yield indoline or indolone frameworks, which are key intermediates in synthesizing bioactive molecules like Ropinirole hydrochloride.

Key Examples:

  • Hydrogenation of Nitro Group :

    • Reaction : 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl acetic acid hydrochloride is reduced using 5% palladium/carbon under hydrogen gas (2.8–4.4 kg/cm² pressure) in methanol.

    • Product : Ropinirole hydrochloride, a dopamine agonist used in Parkinson’s disease therapy .

    • Conditions :

      • Temperature: 25–35°C

      • Time: 2–4 hours

      • Catalyst: Pd/C (5% loading)

      • Yield: >80% after purification .

  • Alternative Reductions :

    • Hydrazine hydrate with palladium/carbon in ethanol at ambient temperature reduces nitro groups to amines, forming 4-[2-(di-n-propylamino)ethyl]-1,3-dihydro-2H-indol-2-one .

Oxidation and Hydroxylation

The ethylamine side chain and indole ring are susceptible to oxidative modifications, enabling metabolic and synthetic transformations.

Hydroxylation at C6 Position:

  • Reaction : Oxidation of 6-(2-(di-n-propylamino)ethyl)indole introduces a hydroxyl group at the 6-position via a multi-step synthesis involving methyl 3,5-dinitro-o-toluate and the Batcho-Leimgruber indole synthesis.

    • Product : 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole, a proposed metabolite with enhanced dopaminergic activity .

    • Conditions :

      • Key steps: Nitro reduction, cyclization, and deprotection.

      • Pharmacological impact: Rapid onset (<5 minutes) in vivo compared to non-hydroxylated analogs .

Alkylation and Acylation

The tertiary amine and indole NH participate in alkylation and acylation reactions, facilitating structural diversification.

Alkylation via Royer Reaction:

  • Reaction : Ethyl-6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate undergoes base-mediated cyclization (e.g., with sodium ethoxide) to form indolone derivatives.

    • Conditions :

      • Base: Freshly prepared sodium ethoxide in ethanol .

      • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) .

      • Yield: ~35–40% for intermediate steps .

Acylation with Diethyl Oxalate:

  • Reaction : Condensation of 2-methyl-3-nitrophenylethyl-N,N-di-n-propylamine with diethyl oxalate in the presence of sodium hydride forms ethyl pyruvate derivatives.

    • Product : Ethyl-6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate, a precursor for further reductions .

Functional Group Interconversion

The indole NH and side-chain amine enable targeted modifications for pharmacological optimization.

N-Alkylation for Dopamine Agonists:

  • Reaction : Reductive alkylation of the primary amine in aminoethyloxindole derivatives with di-n-propylamine yields analogs with enhanced dopaminergic activity .

    • Example :

      • Substrate : 6-[2-(Di-n-propylamino)ethyl]indole

      • Modification : Introduction of rigid tetrahydrobenz[f]indole scaffolds improves receptor binding .

Comparative Reaction Data Table

Reaction Type Conditions Catalyst/Reagent Product Yield Source
Catalytic HydrogenationH₂ (2.8–4.4 kg/cm²), 25–35°C, 2–4 hrsPd/C (5%)Ropinirole hydrochloride>80%
HydroxylationMulti-step synthesisBatcho-Leimgruber method6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indoleNot reported
Alkylation (Royer)Na ethoxide, THF, 25–30°C, 70–72 hrsSodium ethoxideEthyl pyruvate intermediate~35–40%
AcylationDiethyl oxalate, NaH, DMFSodium hydrideEthyl-6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate~60%

Pharmacological Relevance

Modifications to this compound directly impact biological activity:

  • Dopamine Receptor Binding :

    • Rigid analogs (e.g., tetrahydrobenz[f]indole derivatives) show improved D2/D3 receptor selectivity .

    • Hydroxy derivatives exhibit faster onset in vivo due to enhanced bioavailability .

Propriétés

Numéro CAS

122519-98-6

Formule moléculaire

C16H24N2

Poids moléculaire

244.37 g/mol

Nom IUPAC

N-[2-(1H-indol-6-yl)ethyl]-N-propylpropan-1-amine

InChI

InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-8-14-5-6-15-7-9-17-16(15)13-14/h5-7,9,13,17H,3-4,8,10-12H2,1-2H3

Clé InChI

TYZLFKJNZSZXST-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2

SMILES canonique

CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2

Key on ui other cas no.

122519-98-6

Synonymes

6-(2-(di-n-propylamino)ethyl)indole
6-DNPAEI

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.